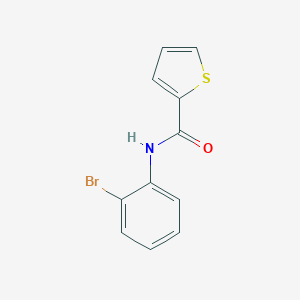

N-(2-bromophenyl)thiophene-2-carboxamide

説明

特性

分子式 |

C11H8BrNOS |

|---|---|

分子量 |

282.16 g/mol |

IUPAC名 |

N-(2-bromophenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H8BrNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |

InChIキー |

WZGIIEPVIPGJHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Br |

正規SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Br |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-bromophenyl)thiophene-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-bromophenyl)thiophene-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. The primary focus of this document is the reliable and efficient two-step synthesis commencing from thiophene-2-carboxylic acid. This process involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by an amide coupling reaction with 2-bromoaniline. This guide will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and present key data for process optimization and characterization. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Introduction and Strategic Overview

N-aryl thiophene-2-carboxamides represent a significant class of compounds with diverse applications, including their use as building blocks for pharmaceuticals and functional organic materials.[1][2] The synthesis of the target molecule, N-(2-bromophenyl)thiophene-2-carboxamide, is most effectively achieved through a two-step sequence starting from commercially available thiophene-2-carboxylic acid.[3]

The overarching synthetic strategy is predicated on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Direct amidation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable carboxylate-ammonium salt. Therefore, conversion of the carboxylic acid to a more reactive acyl chloride is a crucial first step.[4][5] This is followed by the nucleophilic acyl substitution reaction with 2-bromoaniline to furnish the desired amide product.

Significance of the Thiophene-2-carboxamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The carboxamide linkage is a common feature in numerous biologically active molecules, contributing to their structural rigidity and ability to participate in hydrogen bonding interactions with biological targets. The strategic incorporation of a 2-bromophenyl group introduces a handle for further synthetic elaboration, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Chosen Synthetic Pathway

The selected synthetic route, outlined below, is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.

Caption: Overall synthetic scheme for N-(2-bromophenyl)thiophene-2-carboxamide.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting. This section elucidates the mechanistic pathways for both the acyl chloride formation and the subsequent amidation.

Step 1: Formation of Thiophene-2-carbonyl chloride

The conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride is most commonly achieved using thionyl chloride (SOCl₂).[6][7] This reagent is advantageous due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.[8][9][10] This intermediate is highly reactive, as the chlorosulfite group is an excellent leaving group. The previously liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and a proton.

Caption: Mechanism of thiophene-2-carbonyl chloride formation.

Step 2: Amide Bond Formation

The reaction between thiophene-2-carbonyl chloride and 2-bromoaniline is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-bromoaniline attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[11]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of N-(2-bromophenyl)thiophene-2-carboxamide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | Sigma-Aldrich | ≥98% |

| Thionyl chloride | SOCl₂ | 118.97 | Acros Organics | 99% |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | Alfa Aesar | 98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Sigma-Aldrich | ≥99.5% |

Step-by-Step Synthesis

3.2.1. Synthesis of Thiophene-2-carbonyl chloride

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirring solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[12]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude thiophene-2-carbonyl chloride is typically a yellow to brown oil or solid and is often used in the next step without further purification.[13][14]

3.2.2. Synthesis of N-(2-bromophenyl)thiophene-2-carboxamide

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromoaniline (1.0 eq) and triethylamine (1.1 - 1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude thiophene-2-carbonyl chloride from the previous step in a minimal amount of anhydrous DCM.

-

Add the solution of thiophene-2-carbonyl chloride dropwise to the stirring solution of 2-bromoaniline and triethylamine at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2-bromophenyl)thiophene-2-carboxamide.

Caption: Experimental workflow for the synthesis.

Characterization Data

The final product, N-(2-bromophenyl)thiophene-2-carboxamide, should be characterized to confirm its identity and purity. Typical characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the amide C=O and N-H bonds.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

2-Bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

The reaction of thionyl chloride with carboxylic acids produces HCl and SO₂ gases , which are corrosive and toxic. The reaction apparatus should be equipped with a gas trap.

Conclusion

The synthesis of N-(2-bromophenyl)thiophene-2-carboxamide from thiophene-2-carboxylic acid via a two-step process involving the formation of an acyl chloride intermediate is a reliable and efficient method. This guide has provided a detailed overview of the synthetic strategy, mechanistic rationale, a comprehensive experimental protocol, and essential safety information. By following the procedures outlined in this document, researchers can confidently synthesize this valuable chemical building block for a variety of applications in drug discovery and materials science.

References

- Vertex AI Search. (2023).

- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Chem-Matics (Chemistry+ Mathematics). (2023, January 9). Mechanism of the reaction between Carboxylic acid (RCOOH) and thionyl chloride (SOCl2).

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog - Ch.imperial.

- ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride....

- Springer. (2016, April 6).

- Master Organic Chemistry. (2018, February 28).

- Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.

- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

- MDPI. (2025, July 16).

- ACS Publications. (2024, March 25).

- Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- ChemicalBook. (n.d.). 2-Thiophenecarbonyl chloride synthesis.

- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.).

- PMC. (2023, February 20).

- Fisher Scientific. (n.d.). Amide Synthesis.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Guidechem. (n.d.). N-(2-bromophenyl)thiophene-3-carboxamide 136341-13-4 wiki.

- Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.

- Google Patents. (n.d.).

- Current Chemistry Letters. (2022, August 29).

- mzCloud. (2016, April 12). N2 5 Phenyl 4 trifluoromethyl 1 3 thiazol 2 yl thiophene 2 carboxamide.

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 12. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [wap.guidechem.com]

- 17. mzCloud – N2 5 Phenyl 4 trifluoromethyl 1 3 thiazol 2 yl thiophene 2 carboxamide [mzcloud.org]

Technical Guide: Initial Biological Screening of N-(2-bromophenyl)thiophene-2-carboxamide Derivatives

Executive Summary & Rationale

The thiophene-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad pharmacological profile that ranges from anticancer (VEGFR-2/c-Met inhibition) to antimicrobial activity.[1] The specific incorporation of an

-

Steric Orthogonality: The ortho-bromo group forces the phenyl ring out of planarity with the amide bond, potentially locking the bioactive conformation.[1]

-

Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole donor) in protein binding pockets, enhancing affinity for targets like PTP1B or specific kinase domains.[1]

-

Lipophilicity: Increased LogP facilitates membrane permeability, crucial for intracellular targets.

This guide details the initial biological screening cascade required to validate hits from this library, prioritizing cytotoxicity and antimicrobial susceptibility.

Compound Management & Quality Control

Before biological interaction, the integrity of the chemical library must be absolute.

Solubilization Protocol

Most thiophene-carboxamides are lipophilic.[1] Improper solubilization leads to precipitation in aqueous media, causing false negatives.

-

Stock Preparation: Dissolve neat compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .

-

Critical Step: Vortex for 60 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiophene ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solutions: Dilute stock into serum-free culture media immediately prior to assay. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Pre-Screen QC

Verify purity >95% via HPLC-UV (254 nm) and identity via

Module A: In Vitro Cytotoxicity Profiling (Anticancer)[1]

The primary application of N-phenylthiophene-2-carboxamides is often as antiproliferative agents targeting solid tumors (e.g., Breast MCF-7, Liver HepG2).[1]

Cell Line Selection

Screen against a panel representing different tissue origins and a normal control to determine the Selectivity Index (SI) .

| Cell Line | Tissue Origin | Rationale |

| MCF-7 | Breast Adenocarcinoma | Sensitive to apoptotic inducers; standard for thiophene derivatives.[1] |

| HepG2 | Hepatocellular Carcinoma | Metabolic competent; indicates potential hepatotoxicity or efficacy.[1] |

| A549 | Lung Carcinoma | High drug resistance; tests potency against robust tumors.[1] |

| HFF-1 / HEK293 | Normal Fibroblasts/Kidney | Control: Essential to calculate SI ( |

Assay Protocol: MTT Reduction

The MTT assay is chosen for its robustness in high-throughput initial screens.[1] It measures mitochondrial succinate dehydrogenase activity as a proxy for viability.[1]

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Remove old media. Add 100 µL of serial compound dilutions (e.g., 0.1 µM to 100 µM). Include:

-

Incubation: 48 hours at 37°C, 5% CO

. -

Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4h.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[1]

-

Read: Measure Absorbance at 570 nm (reference 630 nm).

Data Processing:

Module B: Antimicrobial Susceptibility[2][3]

Thiophene-2-carboxamides are bioisosteres of known antimicrobials.[1] The 2-bromophenyl group often enhances activity against Gram-positive bacteria.[1]

Bacterial Panel

-

Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.[1]

-

Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (often resistant, good for checking potency).[1]

Protocol: Broth Microdilution (MIC Determination)

Adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Inoculum Prep: Adjust bacterial suspension to

McFarland standard ( -

Plate Setup: Use 96-well round-bottom plates. Add 100 µL of compound (2-fold serial dilutions, range 128 – 0.25 µg/mL).

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well.

-

Controls:

-

Incubation: 18-24 hours at 37°C.

-

Readout: Visual inspection for turbidity.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for promoting a "Hit" to a "Lead" based on the 2-bromophenyl scaffold's performance.

Caption: Integrated screening workflow for thiophene-carboxamide derivatives, enforcing parallel assessment of cytotoxicity and antimicrobial potency before mechanistic validation.

Data Interpretation & SAR Insights

When analyzing data for N-(2-bromophenyl)thiophene-2-carboxamide derivatives, look for these Structure-Activity Relationship (SAR) trends:

-

The "Ortho-Effect": Compare the 2-bromo derivative against 3-bromo and 4-bromo analogs. If the 2-bromo is significantly more active, the mechanism likely involves a specific conformational lock or steric fit in the binding pocket (e.g., VEGFR-2 ATP binding site).[1]

-

Electronic Influence: If activity correlates with electron-withdrawing power (Hammett

), the bromine's inductive effect is modulating the amide NH acidity, potentially strengthening hydrogen bonds with target residues.[1] -

Toxicity Warning: If

in normal fibroblasts (HFF-1) is < 20 µM, the compound may be a general membrane disruptor rather than a specific inhibitor.[1] This is common with highly lipophilic halo-aromatics.[1]

References

-

European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity... of novel thiophene-2-carboxaldehyde derivatives.[1][2][1]

-

BMC Chemistry. (2023).[1] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[1][3][4][1]

-

Frontiers in Cellular and Infection Microbiology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[1]

-

Molecules. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics.[1][5][1]

-

Molecules. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[1][6][2][7][8][1]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

N-(2-bromophenyl)thiophene-2-carboxamide synthesis protocol using thionyl chloride

Application Note: High-Purity Synthesis of N-(2-bromophenyl)thiophene-2-carboxamide via Acyl Chloride Activation

Executive Summary

This protocol details the synthesis of N-(2-bromophenyl)thiophene-2-carboxamide (CAS: N/A for specific combination, structural analog to N-(2-nitrophenyl)thiophene-2-carboxamide) utilizing thionyl chloride (

The procedure is a two-step, one-pot (or telesropped) sequence:

-

Activation: Conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride.

-

Amidation: Nucleophilic acyl substitution with 2-bromoaniline.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Rationale & Mechanism

Why Thionyl Chloride?

-

Reactivity: 2-Bromoaniline is a weak nucleophile due to the electron-withdrawing inductive effect (-I) of the bromine atom and steric hindrance at the ortho position. Direct coupling with mild reagents often results in slow kinetics or incomplete conversion. The acid chloride intermediate provides the necessary electrophilicity to overcome the poor nucleophilicity of the aniline [1].

-

Purification: The byproducts of

activation are gases (

Reaction Scheme

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Thiophene-2-carboxylic acid | 128.15 | 1.0 | Starting Material (SM) |

| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | Activating Agent |

| 2-Bromoaniline | 172.02 | 1.0 - 1.1 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.2 - 1.5 | HCl Scavenger |

| Dichloromethane (DCM) | - | Solvent | Anhydrous |

| DMF | 73.09 | 0.05 | Catalyst (Optional) |

Equipment:

-

Round-bottom flask (2-neck) with reflux condenser.

-

Drying tube (

) or -

Gas scrubber (NaOH trap) for acid gases.

-

Ice-water bath.

Experimental Protocol

Phase 1: Acid Chloride Formation

Critical: This step generates corrosive gases. Perform in a well-ventilated fume hood.

-

Setup: Charge a dry 250 mL round-bottom flask with Thiophene-2-carboxylic acid (10.0 mmol, 1.28 g).

-

Solvent/Reagent: Add anhydrous DCM (20 mL) followed by Thionyl Chloride (20.0 mmol, 1.45 mL).

-

Note: Can be performed neat (without DCM) if higher temperatures are required, but DCM allows for better thermal control.

-

-

Catalysis: Add 1-2 drops of anhydrous DMF .

-

Reaction: Heat the mixture to reflux (approx. 45°C) for 2–3 hours.

-

Endpoint: Solution should become clear. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation vs. acid).

-

-

Evaporation: Once complete, concentrate the mixture under reduced pressure (Rotavap) to remove excess

and solvent.-

Chase: Add 10 mL of dry toluene and re-evaporate to azeotrope trace

. -

Result: Crude Thiophene-2-carbonyl chloride (usually a yellow/brown oil or low-melting solid). Use immediately.

-

Phase 2: Amide Coupling

-

Preparation: Redissolve the crude acid chloride in anhydrous DCM (15 mL) under nitrogen.

-

Nucleophile Solution: In a separate flask, dissolve 2-Bromoaniline (10.0 mmol, 1.72 g) and Triethylamine (12.0 mmol, 1.67 mL) in DCM (15 mL).

-

Addition: Cool the amine solution to 0°C. Add the acid chloride solution dropwise over 15 minutes.

-

Exotherm Control: Maintain temperature < 5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Optimization: If conversion is low due to the steric hindrance of the ortho-bromo group, switch solvent to Toluene and heat to 80°C using Pyridine (2.0 equiv) as the base [3].

-

Phase 3: Workup & Purification

-

Quench: Dilute with DCM (50 mL) and wash sequentially with:

-

1M HCl (2 x 30 mL) – Removes unreacted aniline and TEA.

-

Sat.

(2 x 30 mL) – Removes unreacted acid. -

Brine (1 x 30 mL).

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Crystallization: The crude solid is typically recrystallized from Ethanol or a Toluene/Hexane mixture.

-

Yield Expectation: 75–85%.

-

Appearance: Off-white to pale yellow needles.

-

Quality Control & Analytical Data

| Parameter | Specification | Method |

| Appearance | White/Off-white solid | Visual |

| Purity | > 95% | HPLC (254 nm) |

| Identity | Matches Ref. | 1H-NMR, LC-MS |

Expected 1H NMR (DMSO-d6, 400 MHz):

- 10.0-10.5 (s, 1H, NH amide)

- 7.9-8.0 (d, 1H, Thiophene H)

- 7.7-7.8 (d, 1H, Thiophene H)

- 7.6 (dd, 1H, Phenyl H adjacent to Br)

- 7.4-7.5 (m, aromatic protons)

-

Note: The amide proton shift is diagnostic.

Process Visualization (DOT Diagram)

The following diagram illustrates the reaction workflow and critical decision points.

Figure 1: Step-wise synthesis workflow including contingency for low reactivity due to steric hindrance.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |

| Incomplete Coupling | Steric Hindrance of 2-Br | 2-Bromoaniline is deactivated. Increase temperature (Reflux in Toluene) or use Pyridine as solvent/base. |

| Sticky Solid | Impurities/Oligomers | Recrystallize from EtOH. If oil persists, triturate with cold Hexanes/Diethyl Ether. |

| Dark Color | Oxidation of Aniline | Perform coupling under strict |

References

-

Montalbano, F., et al. (2023). "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." International Journal of Molecular Sciences.

-

Common Organic Chemistry. "Amide Synthesis via Acid Chloride." Common Organic Chemistry Protocols.

-

Moreno-Fuquen, R., et al. (2013).[1] "Synthesis and Structure of N-(2-nitrophenyl)thiophene-2-carboxamide." Crystallography Reports. (Analogous synthesis demonstrating nitro-aniline coupling).

-

BenchChem. "Refining Purification Techniques for Thiophene Carboxamide Derivatives." Technical Support Center.

Sources

- 1. N-(2-Nitrophenyl)thiophene-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. WO2009020588A1 - Process for making thiophene carboxamide derivative - Google Patents [patents.google.com]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(2-bromophenyl)thiophene-2-carboxamide via DCC/DMAP Coupling

For Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles: The 'Why' Behind the 'How'

The direct condensation of a carboxylic acid and an amine to form an amide bond is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] Coupling agents like DCC are employed to circumvent this issue by activating the carboxylic acid.[1][2][3]

The Role of DCC and DMAP in Amide Bond Formation:

The reaction is initiated by the activation of the carboxylic acid (thiophene-2-carboxylic acid) by DCC, forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the amine (2-bromoaniline). While this reaction can proceed with DCC alone, the addition of a catalytic amount of DMAP significantly enhances the reaction rate and efficiency.[6][7][8][9] DMAP, being a more potent nucleophile than the amine, intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt.[4][10] This "active ester" is then readily attacked by the amine to furnish the desired amide product, regenerating the DMAP catalyst in the process.[4]

A critical consideration in DCC-mediated couplings is the formation of the insoluble byproduct, N,N'-dicyclohexylurea (DCU).[11][12][13][14] The effective removal of DCU is a cornerstone of the purification strategy.[11][12][14][15][16]

II. Visualizing the Reaction Pathway

To provide a clear conceptual framework, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Caption: Mechanism of DCC/DMAP-mediated amide bond formation.

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hepatochem.com [hepatochem.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dicyclohexylcarbodiimide(DCC) vs 4-(Dimethylamino)pyridine(DMAP): the difference between the two_Chemicalbook [chemicalbook.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Workup [chem.rochester.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Note: Alamar Blue Cell Viability Assay for N-(2-bromophenyl)thiophene-2-carboxamide

Executive Summary

This application note details the methodological framework for assessing the cytotoxicity of N-(2-bromophenyl)thiophene-2-carboxamide , a synthetic small molecule belonging to the thiophene-2-carboxamide class. These derivatives are increasingly scrutinized in drug discovery for their potential as anticancer agents (targeting VEGFR, tubulin polymerization) and antimicrobial scaffolds [1, 2].

The protocol utilizes the Alamar Blue (Resazurin) assay , a sensitive, non-toxic, fluorometric indicator of cellular metabolic activity.[1] Unlike endpoint assays (e.g., MTT), Alamar Blue allows for continuous monitoring of the same cell population, making it ideal for profiling the time-dependent kinetic effects characteristic of thiophene-based inhibitors.

Mechanistic Principles

Compound Properties & Solubility

-

Compound: N-(2-bromophenyl)thiophene-2-carboxamide

-

Molecular Weight: ~282.16 g/mol

-

Physicochemical Nature: Highly hydrophobic due to the thiophene and bromophenyl rings.

-

Implication: Strict adherence to DMSO solubility limits and intermediate dilution steps is required to prevent precipitation in aqueous cell culture media, which causes false toxicity signals.

Assay Mechanism

The Alamar Blue assay relies on the reducing environment of metabolically active cells.[1]

-

Entry: The active ingredient, Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), is a non-fluorescent, blue cell-permeable dye.

-

Conversion: Intracellular oxidoreductases (primarily diaphorases and NAD(P)H dehydrogenases) reduce Resazurin to Resorufin .[1]

-

Signal: Resorufin is pink and highly fluorescent. The fluorescence intensity is directly proportional to the number of viable, metabolically active cells.

Metabolic Pathway Visualization

Figure 1: The redox conversion of Resazurin to Resorufin by cellular dehydrogenases.

Experimental Protocol

Materials & Reagents

| Reagent/Equipment | Specification |

| Test Compound | N-(2-bromophenyl)thiophene-2-carboxamide (Purity >95%) |

| Assay Reagent | Alamar Blue (Resazurin) Solution (Ready-to-use) [3] |

| Solvent | Dimethyl Sulfoxide (DMSO), sterile filtered |

| Positive Control | Doxorubicin or Staurosporine (known cytotoxic agents) |

| Cell Line | Adherent (e.g., HepG2, MCF-7) or Suspension cells |

| Detection | Fluorescence Plate Reader (Ex 560nm / Em 590nm) |

Stock Solution Preparation

To ensure accuracy, prepare a 10 mM master stock solution.

-

Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

-

Example: To prepare 1 mL of 10 mM stock:

-

Storage: Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Step-by-Step Workflow

Day 1: Cell Seeding

-

Harvest Cells: Detach adherent cells using Trypsin-EDTA. Count viability using Trypan Blue.[4]

-

Optimization: Seed cells at a density that ensures exponential growth throughout the assay (typically 3,000–10,000 cells/well for 72h assays).

-

Plating: Dispense 100 µL of cell suspension into a black-walled, clear-bottom 96-well plate.

-

Critical: Fill outer wells with PBS to prevent "Edge Effects" (evaporation causing concentration gradients).

-

-

Incubation: 37°C, 5% CO₂, 24 hours for attachment.

Day 2: Compound Treatment

-

Serial Dilution: Prepare 2X concentrations of the test compound in complete media to account for the volume already in the well (or remove media and add 1X).

-

Recommended Range: 0.1 µM to 100 µM (half-log dilutions).

-

Vehicle Control: Media + DMSO (Final concentration must match the highest drug well, typically <0.5%).

-

-

Treatment: Add 100 µL of compound solution to respective wells.

-

Incubation: Incubate for 24, 48, or 72 hours depending on the study design.

Day 3: Alamar Blue Addition & Reading

-

Reagent Addition: Add Alamar Blue reagent directly to the wells.[5][6]

-

Volume: 10% of the well volume (e.g., add 10 µL to 100 µL media) [3, 4].

-

-

Incubation: Return plate to incubator for 1–4 hours .

-

Note: Check visually. The media should turn from indigo blue to pink in high-viability wells. Do not over-incubate, as signal saturation (reduction to colorless hydroresorufin) can occur.

-

-

Measurement: Read Fluorescence (RFU) or Absorbance (OD).[5][7]

-

Fluorescence (Preferred): Ex 560 nm / Em 590 nm.

-

Absorbance: 570 nm (Reference 600 nm).[5]

-

Experimental Workflow Diagram

Figure 2: Chronological workflow for the 96-well plate cytotoxicity assay.

Data Analysis & Interpretation

Calculating Viability

Normalize the raw fluorescence units (RFU) to the vehicle control (DMSO treated cells).

-

RFU_sample: Wells with N-(2-bromophenyl)thiophene-2-carboxamide.

-

RFU_control: Wells with Cells + DMSO (0.5%).

-

RFU_blank: Wells with Media + Alamar Blue (No cells).

IC50 Determination

Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis). Use non-linear regression (4-parameter logistic fit) to determine the IC50 (concentration inhibiting 50% of metabolic activity).

Troubleshooting Guide

| Observation | Root Cause | Solution |

| High Background | Media interaction or bacterial contamination | Use sterile technique; ensure blank wells contain media + dye only. |

| Low Signal | Low cell density or short incubation | Increase cell seeding density or extend dye incubation to 4-6 hours. |

| Precipitation | Compound insolubility | Do not exceed 0.5% DMSO. Inspect wells under microscope before reading. |

| Edge Effect | Evaporation in outer wells | Use a "moat" of PBS in perimeter wells; do not use outer wells for data. |

References

-

MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

-

ResearchGate. (2019).[4] Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives. Available at: [Link]

-

National Institutes of Health (NIH). Alamar Blue assay optimization to minimize drug interference. Available at: [Link]

Sources

- 1. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - N-(4-bromophenyl)thiophene-2-carboxamide (C11H8BrNOS) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note: A Multi-Assay Approach for Characterizing Apoptosis Induction by N-(2-bromophenyl)thiophene-2-carboxamide in Colon Cancer Cells

Introduction and Significance

The evasion of programmed cell death, or apoptosis, is a recognized hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably.[1] In colorectal cancer (CRC), a leading cause of cancer-related mortality worldwide, the dysregulation of apoptotic pathways is a key factor in both tumorigenesis and resistance to conventional therapies.[2][3] This has driven the search for novel therapeutic agents that can specifically reactivate these dormant cell death mechanisms in malignant cells.

Thiophene carboxamide derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological properties, including significant antiproliferative and pro-apoptotic effects across various cancer cell lines.[4][5][6] Studies have shown that compounds with this scaffold can induce cell death through mechanisms such as the activation of caspases and modulation of the Bcl-2 family of proteins.[4][6]

This application note provides a comprehensive guide for researchers investigating the pro-apoptotic potential of a novel investigational compound, N-(2-bromophenyl)thiophene-2-carboxamide , in human colon cancer cell lines. We present a multi-assay strategy designed to not only quantify apoptosis but also to elucidate the underlying molecular mechanisms. The protocols herein are designed to be robust and self-validating, providing a clear framework for drug development professionals and cancer researchers.

Foundational Principles: Detecting the Hallmarks of Apoptosis

A multi-faceted approach is essential for definitively concluding that a compound induces apoptosis. We will focus on three distinct, yet complementary, hallmarks of the apoptotic process.

-

Membrane Asymmetry Disruption (Annexin V/PI Staining): In the early stages of apoptosis, the phospholipid phosphatidylserine (PS), normally restricted to the inner leaflet of the plasma membrane, is flipped to the outer surface. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. It can only penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Executioner Caspase Activation (Caspase-3/7 Assay): The apoptotic cascade culminates in the activation of effector caspases, primarily caspase-3 and caspase-7.[8] These proteases are the "executioners" of the cell, cleaving a host of critical cellular proteins to orchestrate the dismantling of the cell.[8] Their activity can be measured using substrates containing the DEVD tetrapeptide sequence, which they specifically recognize and cleave.[9] This cleavage can release a luminescent or fluorescent signal that is directly proportional to the level of caspase-3/7 activity.[10]

-

Mitochondrial Pathway Regulation (Bcl-2 Family Protein Expression): The intrinsic, or mitochondrial, pathway of apoptosis is a major route for cell death induction.[2] It is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[1] The ratio of Bax to Bcl-2 is a critical determinant of cell fate.[11] An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[12] Western blotting is the gold-standard technique to quantify the expression levels of these key regulatory proteins.[13]

Overall Experimental Workflow

The successful evaluation of N-(2-bromophenyl)thiophene-2-carboxamide requires a systematic workflow. The process begins with the treatment of colon cancer cells, followed by parallel processing for the three core assays to generate a comprehensive dataset on the compound's mechanism of action.

Caption: Overall experimental workflow for apoptosis induction analysis.

Detailed Methodologies and Protocols

Materials and Reagents

-

Cell Lines: Human colorectal carcinoma cell lines (e.g., HT-29, HCT-116).

-

Compound: N-(2-bromophenyl)thiophene-2-carboxamide, dissolved in DMSO to create a stock solution (e.g., 10-50 mM).

-

Cell Culture: McCoy's 5A or DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS (phosphate-buffered saline).

-

Annexin V/PI Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

-

Caspase-3/7 Assay: Caspase-Glo® 3/7 Assay System (Promega) or similar.[9][10]

-

Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, 4-20% Mini-PROTEAN® TGX™ Precast Protein Gels, PVDF membrane, Tris-Glycine Transfer Buffer, TBST (Tris-buffered saline with 0.1% Tween-20), Blocking Buffer (5% non-fat dry milk or BSA in TBST), Primary Antibodies (Anti-Bax, Anti-Bcl-2, Anti-β-actin), HRP-conjugated Secondary Antibody, ECL Western Blotting Substrate.

Protocol 1: Cell Culture and Compound Treatment

-

Cell Seeding: Culture colon cancer cells in T-25 flasks or 6-well plates to ~70-80% confluency. Seed cells in appropriate plates for downstream assays (e.g., 6-well plates for flow cytometry and Western blot, 96-well white-walled plates for caspase assays) at a predetermined density (e.g., 2 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of N-(2-bromophenyl)thiophene-2-carboxamide in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.1%).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle (DMSO) or varying concentrations of the test compound.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Causality Insight: Using a vehicle control is critical to ensure that any observed effects are due to the compound itself and not the solvent (DMSO). Incubating for different time points can reveal the kinetics of apoptosis induction.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol is adapted from standard methodologies for flow cytometry-based apoptosis detection.[7][14]

-

Cell Harvesting: Collect both floating cells (in the medium) and adherent cells. To detach adherent cells, wash once with PBS and add a gentle, non-enzymatic cell dissociation buffer (or Trypsin-EDTA for a very short duration). Combine the floating and adherent fractions for each sample.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour. Set up compensation and quadrants using unstained, PI-only, and Annexin V-FITC-only stained cells.

Self-Validation Insight: Including single-stain controls is non-negotiable for accurate flow cytometer setup. This prevents spectral overlap between the FITC and PI channels from being misinterpreted as double-positive cells.

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on the "add-mix-measure" format of the Caspase-Glo® 3/7 assay.[9][10]

-

Plate Setup: Seed cells in a 96-well white-walled plate (for luminescence) and treat as described in Protocol 1. Include wells with medium only for background measurement.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

-

Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Causality Insight: This homogeneous assay format minimizes pipetting errors and simplifies the workflow. The reagent contains a lysis buffer, eliminating the need for a separate cell lysis step.[10]

Protocol 4: Western Blot for Bcl-2 and Bax Expression

This protocol outlines the standard procedure for protein analysis by Western blot.[15][16]

-

Protein Extraction: After treatment, wash cells in 6-well plates with cold PBS. Add 100-150 µL of cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-20% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour in a cold room.

-

Blocking: Wash the membrane with TBST and block with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies for Bax (e.g., 1:1000) and Bcl-2 (e.g., 1:1000) overnight at 4°C. Also, probe a separate membrane or strip the current one and re-probe for a loading control like β-actin.

-

Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Wash 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Self-Validation Insight: The loading control (β-actin) is essential to confirm that equal amounts of protein were loaded in each lane, ensuring that any observed changes in Bax or Bcl-2 levels are genuine and not due to loading errors.[11]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Flow Cytometry Analysis of Apoptosis

| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

|---|---|---|---|---|

| Vehicle (DMSO) | 0.1% | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| Compound X | 10 | 70.1 ± 3.5 | 18.9 ± 2.2 | 6.0 ± 1.1 |

| Compound X | 25 | 45.6 ± 4.0 | 35.4 ± 3.1 | 19.0 ± 2.5 |

(Data are representative mean ± SD, n=3)

Table 2: Caspase-3/7 Activity and Protein Expression Analysis

| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Bax/Bcl-2 Ratio (Densitometry) |

|---|---|---|---|

| Vehicle (DMSO) | 0.1% | 1.0 ± 0.1 | 0.8 ± 0.2 |

| Compound X | 10 | 3.5 ± 0.4 | 2.5 ± 0.3 |

| Compound X | 25 | 7.8 ± 0.9 | 5.1 ± 0.6 |

(Data are representative mean ± SD, n=3)

Proposed Mechanism of Action and Signaling Pathway

Based on the assays performed, a cohesive picture of the compound's mechanism can be formed. An increase in the Bax/Bcl-2 ratio, coupled with activation of caspase-3/7 and externalization of phosphatidylserine, strongly suggests that N-(2-bromophenyl)thiophene-2-carboxamide induces apoptosis primarily through the intrinsic mitochondrial pathway.

Caption: Proposed intrinsic pathway of apoptosis induction.

References

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]

-

Creative Bioarray. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

-

Jansson, A. K., & Sun, X. F. (2023). Different Roles of Apoptosis and Autophagy in the Development of Human Colorectal Cancer. International Journal of Molecular Sciences. [Link]

-

Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

-

G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

-

Dlamini, Z., et al. (2019). Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts. Molecules. [Link]

-

Zhang, L., & Yu, J. (2013). Role of Apoptosis in Colon Cancer Biology, Therapy, and Prevention. Current Colorectal Cancer Reports. [Link]

-

Zhu, Y., et al. (2018). Induction of Apoptosis and Cell-Cycle Arrest in Human Colon-Cancer Cells by Whole-Grain Alkylresorcinols via Activation of the p53 Pathway. Journal of Agricultural and Food Chemistry. [Link]

-

Venkataramireddy, V., et al. (2016). Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and their Aryl/Heteroaryl Chalcone Derivatives. RASAYAN Journal of Chemistry. [Link]

-

Fereidoon, A., et al. (2015). Apoptotic pathways as a therapeutic target for colorectal cancer treatment. World Journal of Gastroenterology. [Link]

-

Khan, I., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. [Link]

-

Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry. [Link]

-

Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. [Link]

-

ResearchGate. Can you help with Western Blot: Bax and BCL-2?. [Link]

-

An, J., et al. (2016). The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. PLOS ONE. [Link]

-

ResearchGate. Western blotting for determination of Bax:Bcl-2 ratio. [Link]

-

ResearchGate. Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. [Link]

-

EdSpace. Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

-

El-Beshbishy, H. A., et al. (2022). New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways. Discover Oncology. [Link]

-

Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

-

Kaźmierczak, P., et al. (2014). The effects of selected drugs and dietary compounds on proliferation and apoptosis in colorectal carcinoma. Contemporary Oncology. [Link]

-

Lin, C. H., et al. (2019). APTM, a Thiophene Heterocyclic Compound, Inhibits Human Colon Cancer HCT116 Cell Proliferation Through p53-Dependent Induction of Apoptosis. Anticancer Research. [Link]

-

El-Beshbishy, H. A., et al. (2022). New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways. ResearchGate. [Link]

-

Aly, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

-

MDPI. Thiophene-Based Compounds. [Link]

-

Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. [Link]

Sources

- 1. Apoptotic pathways as a therapeutic target for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The effects of selected drugs and dietary compounds on proliferation and apoptosis in colorectal carcinoma [termedia.pl]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. bosterbio.com [bosterbio.com]

- 15. researchgate.net [researchgate.net]

- 16. edspace.american.edu [edspace.american.edu]

Troubleshooting & Optimization

addressing solubility issues of N-(2-bromophenyl)thiophene-2-carboxamide in aqueous buffers for biological assays

Executive Summary

N-(2-bromophenyl)thiophene-2-carboxamide (hereafter N-2-BPTC ) is a lipophilic, neutral amide often utilized as a scaffold in medicinal chemistry (e.g., for quorum sensing inhibition or kinase assays). Its structural core—a thiophene ring coupled to a brominated phenyl group—confers a high partition coefficient (cLogP ≈ 3.5–4.0), leading to poor aqueous solubility.

This guide addresses the critical failure mode where N-2-BPTC precipitates upon addition to aqueous buffers , resulting in "flat" dose-response curves, false negatives, or high assay noise.

Part 1: The Core Protocol (Stock to Assay)

The most common error is adding 100% DMSO stock directly to the assay well. This causes a "solvent shock," creating local regions of supersaturation where the compound precipitates immediately.

The "Intermediate Dilution" Method

To maintain solubility, you must step down the solvent concentration gradually using a carrier-rich intermediate.

Step-by-Step Workflow:

-

Master Stock: Dissolve N-2-BPTC in anhydrous DMSO to 10 mM . Vortex until clear.

-

Intermediate Stock (10x): Dilute the Master Stock 1:10 into a compatible co-solvent vehicle (not pure buffer).

-

Recommended Vehicle: 10% DMSO + 0.05% Tween-20 in PBS.

-

Result: 1 mM compound in 19% DMSO (approx).

-

-

Working Solution (1x): Dilute the Intermediate Stock 1:10 into your final Assay Buffer.

-

Final concentrations: 100 µM compound, ~1.9% DMSO.

-

Visualizing the Dilution Logic:

Figure 1: The "Solvent Shock" avoidance pathway. Direct addition leads to precipitation; intermediate dilution stabilizes the transition.

Part 2: Advanced Solubilization Strategies

If the standard protocol fails (e.g., for concentrations >100 µM), use these validated additives.

Strategy A: Cyclodextrin Complexation (The "Gold Standard")

N-2-BPTC is a prime candidate for encapsulation by Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic bromophenyl ring fits inside the CD cavity, shielding it from water while the CD's outer hydroxyls interact with the buffer.

-

Protocol: Prepare your assay buffer with 5% (w/v) HP-β-CD .

-

Mechanism: Dynamic equilibrium prevents crystal lattice formation.

Strategy B: Non-Ionic Surfactants

If Cyclodextrins interfere with your specific protein target, use non-ionic detergents below their Critical Micelle Concentration (CMC) to prevent aggregation.

| Additive | Working Conc.[1] | Mechanism | Contraindications |

| Tween-20 | 0.01% - 0.05% | Surface tension reduction | Avoid in high-sensitivity mass spec (ion suppression). |

| Pluronic F-127 | 0.1% | Steric stabilization | Can interact with cell membranes in live-cell assays. |

| Bovine Serum Albumin (BSA) | 0.1% | Carrier protein binding | Do not use if N-2-BPTC binds albumin (high non-specific binding). |

Part 3: Troubleshooting Guide (FAQ)

Q1: My IC50 curve plateaus at 50% inhibition. Why? A: This is the classic "Solubility Cutoff." At high concentrations, N-2-BPTC precipitates. The nominal concentration might be 100 µM, but the dissolved (active) concentration is stuck at its solubility limit (e.g., 10 µM).

-

Diagnostic: Spin down the assay mix (10,000 x g for 5 min) and measure the supernatant absorbance/fluorescence. If signal drops, you have precipitation.

Q2: Can I use acid/base to dissolve it? A: No. N-2-BPTC is a neutral amide. Unlike carboxylic acids or amines, it does not ionize significantly between pH 2 and 12. Adjusting pH will not improve solubility and may hydrolyze the amide bond.

Q3: The compound precipitates after 2 hours. How do I fix kinetic assays? A: This is "Ostwald Ripening" (small crystals growing into large ones).

-

Fix: Add a crystallization inhibitor. PVP (Polyvinylpyrrolidone) K30 at 0.5% is highly effective at inhibiting crystal growth in amide solutions.

Q4: Is the Bromine atom the problem? A: Partially. The bromine atom adds significant lipophilicity (increasing LogP by ~0.7 units compared to a hydrogen) and molecular weight. However, it also provides a "handle" for halogen bonding. Ensure your solvent choice (DMSO) is anhydrous, as water in the stock promotes degradation.

Part 4: Mechanism of Action (Solubility)

Understanding the molecular behavior allows you to predict stability. The following diagram illustrates the equilibrium states of N-2-BPTC in your buffer.

Figure 2: Solubility Equilibrium. The goal is to shift the equilibrium toward the "Complex" or "Free Monomer" state and avoid the "Crystal" state.

References

- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

NCBI Assay Guidance Manual. (2016). Assay Operations for SAR Support: Solubility. [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

-

PubChem Compound Summary. (n.d.). Thiophene-2-carboxamide derivatives. [Link] (General structural properties of the scaffold).

Sources

Technical Support Center: Managing Low Solubility of N-(2-bromophenyl)thiophene-2-carboxamide in High-Throughput Screening

Welcome to the technical support center for managing the low solubility of N-(2-bromophenyl)thiophene-2-carboxamide and similar poorly soluble compounds in high-throughput screening (HTS) environments. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting strategies. Our goal is to equip you with the knowledge to overcome solubility challenges, ensure data integrity, and accelerate your discovery pipeline.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with N-(2-bromophenyl)thiophene-2-carboxamide and other compounds with limited solubility.

Q1: My N-(2-bromophenyl)thiophene-2-carboxamide is precipitating out of my DMSO stock solution. What should I do?

A1: Compound precipitation from DMSO stocks is a frequent issue, often exacerbated by factors like high concentration, water absorption, and freeze-thaw cycles.[1][2] Here’s a systematic approach to troubleshoot this:

-

Visual Inspection and Centrifugation: Before use, always visually inspect your stock solutions for any signs of precipitation. If particulates are observed, centrifuge the vial or plate to pellet the precipitate. Use only the supernatant for your experiments to avoid introducing solid compound into your assay, which can lead to inaccurate concentration determination and potential artifacts.[1]

-

Sonication: Gentle sonication in a water bath for up to 10 minutes can help redissolve precipitated material.[3] However, be cautious, as this may only provide a temporary solution if the compound is supersaturated.

-

Lower Stock Concentration: The most straightforward solution is often to prepare a new stock solution at a lower, more stable concentration. While high-concentration stocks are common in HTS to minimize DMSO concentration in the final assay, they increase the risk of precipitation.[1]

-

Manage Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly decrease the solubility of hydrophobic compounds.[2][4][5][6] To mitigate this, use anhydrous DMSO for stock preparation, work in a low-humidity environment if possible, and minimize the time plates are exposed to ambient air. Thermally sealed plates are effective at preventing water uptake.[7]

Q2: I'm observing high variability in my assay results. Could this be related to the solubility of N-(2-bromophenyl)thiophene-2-carboxamide?

A2: Absolutely. Poor solubility is a major contributor to assay variability and can manifest in several ways:

-

Inaccurate Compound Concentration: If the compound precipitates during dilution steps, the actual concentration in the assay well will be lower than the nominal concentration, leading to underestimated potency (higher IC50 values).[8]

-

Reduced Hit Rates: Screening libraries with a higher proportion of poorly soluble compounds tend to have lower hit rates because the effective concentration of the compounds is diminished.[8]

-

False Positives and Negatives: Precipitated compound particles can interfere with assay detection systems (e.g., light scattering in optical assays) or form aggregates that non-specifically inhibit enzymes, leading to false positives.[1][9] Conversely, low effective concentration can result in false negatives.

-

Inconsistent Structure-Activity Relationships (SAR): Inaccurate potency data due to solubility issues can obscure true SAR trends, making it difficult to optimize lead compounds.[8]

To address this, it is crucial to ensure your compound is fully solubilized at all stages of the experiment. Implementing solubility-enhancing strategies and quality control checks is essential.

Q3: What is the general solubility profile of thiophene-2-carboxamide derivatives?

A3: Thiophene itself is a nonpolar aromatic compound with poor water solubility.[10][11] When incorporated into larger molecules like N-(2-bromophenyl)thiophene-2-carboxamide, the resulting structure is often hydrophobic and exhibits low aqueous solubility.[12] The solubility is primarily in nonpolar organic solvents.[10][11] The presence of the carboxamide group can introduce some potential for hydrogen bonding, but the overall character of the molecule remains lipophilic. The solubility of thiophene derivatives can be influenced by pH if ionizable groups are present.[10][13]

Q4: Are there any quick modifications I can make to my assay buffer to improve the solubility of my compound?

A4: Yes, several buffer modifications can be attempted, provided they do not interfere with your assay's biological system:

-

Addition of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds.[14][15][16] Common choices include ethanol, propylene glycol, or polyethylene glycols (PEGs).[15][16] It's crucial to test the tolerance of your assay to the chosen co-solvent.

-

Inclusion of Surfactants: Non-ionic surfactants like Triton X-100 or Tween-20 can form micelles that encapsulate and solubilize poorly soluble compounds.[14][17] The concentration should be kept above the critical micelle concentration (CMC) but below a level that could denature proteins or disrupt cell membranes in your assay.

-

pH Adjustment: If the compound has acidic or basic functional groups, adjusting the pH of the assay buffer can alter its ionization state and improve solubility.[10][14] However, ensure the pH remains within the optimal range for your biological target.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent solubility issues with N-(2-bromophenyl)thiophene-2-carboxamide during HTS.

Guide 1: Systematic Approach to Stock Solution Preparation and Handling

Low solubility issues often originate from the initial stock solution. This guide provides a systematic workflow for preparing and handling stocks of poorly soluble compounds.

Caption: Workflow for preparing and handling stock solutions of poorly soluble compounds.

Protocol: Determining Maximum Stable Stock Concentration

-

Initial Small-Scale Test: Prepare a series of small-volume (e.g., 100 µL) solutions of N-(2-bromophenyl)thiophene-2-carboxamide in anhydrous DMSO at varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).

-

Dissolution: Vortex each solution thoroughly and sonicate for 5-10 minutes if necessary.

-

Equilibration and Observation: Allow the solutions to sit at room temperature for at least 24 hours and visually inspect for any signs of precipitation.

-

Freeze-Thaw Cycle: Subject the clear solutions to at least one freeze-thaw cycle (e.g., freeze at -20°C for 4 hours, then thaw at room temperature). Re-inspect for precipitation.

-

Selection: The highest concentration that remains clear throughout this process is your recommended maximum stable stock concentration.

Guide 2: Optimizing Assay Dilution and Formulation Strategies

The transition from a DMSO stock to an aqueous assay buffer is the most critical step where precipitation occurs. This guide outlines strategies to maintain solubility during this process.

Decision Tree for Formulation Strategy

Caption: Decision tree for selecting a solubility enhancement strategy.

Quantitative Data Summary: Common Solubilizing Agents

| Excipient Type | Example | Typical Concentration Range in Assay | Key Considerations |

| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 1 - 5% (v/v) | Must test for assay interference and cytotoxicity.[15][16] |

| Surfactants | Triton X-100, Tween-20, Pluronic F-68 | 0.01 - 0.1% (w/v) | Use above the Critical Micelle Concentration (CMC). Potential for protein denaturation.[14] |

| Cyclodextrins | HP-β-CD, SBE-β-CD | 1 - 10 mM | Forms inclusion complexes with hydrophobic molecules.[14][18] Can sometimes interfere with ligand-receptor binding. |

Protocol: Intermediate Dilution Method

To minimize the "shock" of transferring a compound from 100% DMSO to a fully aqueous environment, an intermediate dilution step can be highly effective.

-

Prepare Intermediate Buffer: Create a buffer identical to your final assay buffer but containing a higher concentration of the chosen solubilizing agent (e.g., 2x the final concentration of co-solvent or surfactant).

-

First Dilution: Perform the initial dilution of your DMSO stock into this intermediate buffer. This creates a less harsh environment for the compound.

-

Final Dilution: Perform the final dilution from the intermediate solution into the standard assay buffer to reach the desired final compound and excipient concentrations.

This method gradually lowers the DMSO concentration while maintaining a supportive environment for the poorly soluble compound, reducing the likelihood of precipitation.[8]

III. Advanced Strategies and Considerations

Quantitative High-Throughput Screening (qHTS)

For challenging compounds, adopting a quantitative HTS (qHTS) approach can provide more reliable data. Instead of screening at a single concentration, qHTS generates concentration-response curves for every compound in the primary screen.[3] This has several advantages for dealing with solubility issues:

-

Identifies Solubility-Limited Responses: Compounds that precipitate at higher concentrations often show a plateau in their response curve that does not reach full efficacy. This "solubility-limited" curve shape is a clear indicator of a problem.[3]

-

Reduces False Positives: Single-point artifacts caused by compound precipitation are easily identified as they do not fit a standard dose-response model and can be flagged as inactive.[3]

-

Provides More Robust Data: By relying on a full curve, the determination of potency (e.g., IC50) is more accurate and less susceptible to variability at a single concentration.

Alternative Formulation Technologies

For high-value lead compounds with persistent solubility problems, more advanced formulation strategies may be warranted, though these are typically employed in later-stage drug development:

-

Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and bioavailability.[14][18]

-

Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can enhance solubility by overcoming the crystal lattice energy of the solid state.[19][20]

-

Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[14][18]

IV. Conclusion

Managing the low solubility of compounds like N-(2-bromophenyl)thiophene-2-carboxamide is a critical challenge in high-throughput screening. A proactive and systematic approach, beginning with careful stock solution preparation and extending through optimized assay conditions, is essential for generating high-quality, reliable data. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can mitigate the risks associated with poorly soluble compounds and improve the efficiency and success rate of their drug discovery campaigns.

References

- World Pharma Today. (2025, October 17).

- Pharma Focus America. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

- National Center for Biotechnology Information. (n.d.).

- WuXi AppTec. (2024, March 15).

- Ingenta Connect. (2005, September 1). In situ DMSO Hydration Measurements of HTS Compound Libraries.

- Beckman Coulter. (n.d.). Compound Management and Integrity.

- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

- PubMed. (2005, September 15). In situ DMSO hydration measurements of HTS compound libraries.

- ResearchGate. (2009, May 29).

- Bentham Science. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

- ResearchGate. (2026, February 9). (PDF)

- BenchChem. (n.d.).

- Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.

- ResearchGate. (2025, August 7). In situ DMSO hydration measurements of HTS compound libraries | Request PDF.

- ResearchGate. (2006, May 10).

- ResearchGate. (2025, July 8). (PDF)

- PubMed. (2024, March 20). High-throughput screening of respiratory hazards: Exploring lung surfactant inhibition with 20 benchmark chemicals.

- MDPI. (2025, July 16).

- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Ziath. (n.d.).

- SlideShare. (n.d.). Co-solvents.pptx.

- Wikipedia. (n.d.). Cosolvent.

- Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ziath.com [ziath.com]

- 3. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Co-solvents.pptx [slideshare.net]

- 16. Cosolvent - Wikipedia [en.wikipedia.org]

- 17. High-throughput screening of respiratory hazards: Exploring lung surfactant inhibition with 20 benchmark chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 19. pharmoutsourcing.com [pharmoutsourcing.com]

- 20. researchgate.net [researchgate.net]

Validation & Comparative

N-(2-bromophenyl)thiophene-2-carboxamide vs. Sorafenib in Hepatocellular Carcinoma Models